molecular formula C35H25N3O2 B4941731 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole

3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole

Cat. No.: B4941731
M. Wt: 519.6 g/mol
InChI Key: QYVZSZVDABLZDR-UHFFFAOYSA-N
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Description

3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is a complex organic compound characterized by its unique structure, which includes an indole core substituted with an imidazole ring and phenoxyphenyl groups

Properties

IUPAC Name

3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25N3O2/c1-3-9-26(10-4-1)39-28-19-15-24(16-20-28)33-34(25-17-21-29(22-18-25)40-27-11-5-2-6-12-27)38-35(37-33)31-23-36-32-14-8-7-13-30(31)32/h1-23,36H,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVZSZVDABLZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)OC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Substitution with Phenoxyphenyl Groups: The phenoxyphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where phenol derivatives react with the imidazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Indole Formation: The final step involves the formation of the indole ring through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the imidazole ring.

    Substitution: Electrophilic substitution reactions can occur at the phenoxyphenyl groups, where halogens or other substituents are introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Halogenated phenoxyphenyl derivatives.

Scientific Research Applications

3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-1H-indole
  • 3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]-1H-indole
  • 3-[4,5-bis(4-nitrophenyl)-1H-imidazol-2-yl]-1H-indole

Uniqueness

3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is unique due to the presence of phenoxyphenyl groups, which impart distinct electronic and steric properties. These properties enhance its interactions with biological targets and improve its solubility in organic solvents, making it a versatile compound for various applications.

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